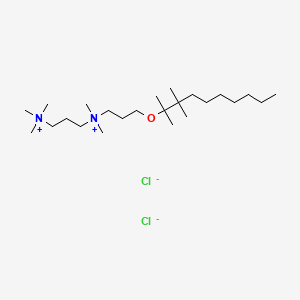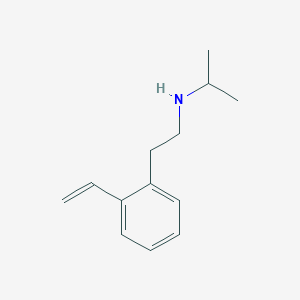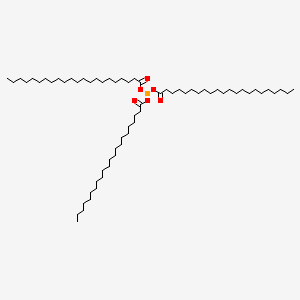
Iron tridocosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron tridocosanoate is a chemical compound composed of iron and tridocosanoic acid It is a type of iron carboxylate, where the iron is bonded to the carboxylate groups of the tridocosanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron tridocosanoate can be synthesized through the reaction of iron salts with tridocosanoic acid. One common method involves the reaction of iron(III) chloride with tridocosanoic acid in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the this compound complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in the laboratory. The process would include the mixing of iron salts with tridocosanoic acid in a suitable solvent, followed by heating and stirring to promote the reaction. The product is then purified through filtration and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Iron tridocosanoate can undergo various chemical reactions, including:
Oxidation: The iron center in this compound can be oxidized, leading to changes in its oxidation state.
Reduction: Similarly, the iron center can be reduced under appropriate conditions.
Substitution: The carboxylate groups in this compound can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligands such as phosphines or amines can be introduced under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) oxides, while reduction could produce iron(II) complexes.
Wissenschaftliche Forschungsanwendungen
Iron tridocosanoate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other iron-containing compounds and materials.
Biology: this compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized materials and coatings due to its unique properties.
Wirkmechanismus
Iron tridocosanoate can be compared with other iron carboxylates, such as iron stearate and iron palmitate. While these compounds share similar structures, this compound is unique due to the longer carbon chain of tridocosanoic acid, which can impart different physical and chemical properties. This uniqueness makes it suitable for specific applications where longer-chain carboxylates are preferred.
Vergleich Mit ähnlichen Verbindungen
- Iron stearate
- Iron palmitate
- Iron oleate
Eigenschaften
CAS-Nummer |
20259-31-8 |
|---|---|
Molekularformel |
C66H129FeO6 |
Molekulargewicht |
1074.6 g/mol |
IUPAC-Name |
docosanoate;iron(3+) |
InChI |
InChI=1S/3C22H44O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3*2-21H2,1H3,(H,23,24);/q;;;+3/p-3 |
InChI-Schlüssel |
BJQGLJQMEZUCGL-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
Verwandte CAS-Nummern |
112-85-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


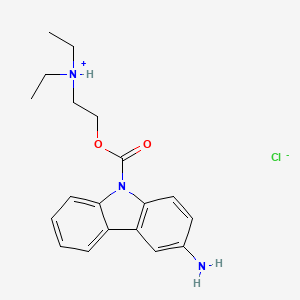
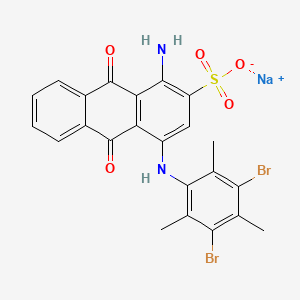
![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
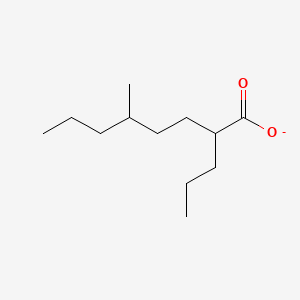
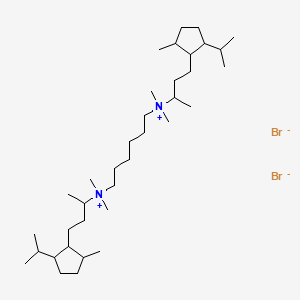

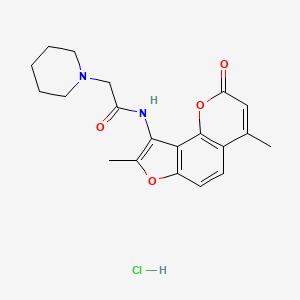
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
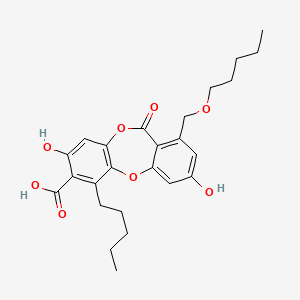
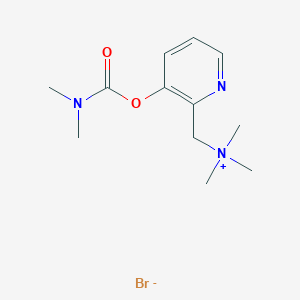
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)
